2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethan-1-one
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Overview
Description
The compound “2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethan-1-one” is a versatile material used in scientific research. It belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxides include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
In previous work, a rotation-limiting strategy was applied and a substituent was introduced at the 3-position of the pyrazolo[3,4-d]pyrimidin-4-amine as the affinity element to interact with the deeper hydrophobic pocket . After the reduction of the nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide, the resulting 2-aminobenzenesulfonamides were reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is unique and allows for diverse applications, ranging from pharmaceuticals to materials science. The structure is part of the 1,2,4-benzothiadiazine-1,1-dioxides class .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reduction of the nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide . The resulting 2-aminobenzenesulfonamides were then reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Scientific Research Applications
Anticancer Activities
Studies have explored the synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones. These compounds, including derivatives of benzothiadiazine dioxides, showed moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Notably, specific compounds demonstrated significant activity by inhibiting tubulin polymerization, indicating potential applications in cancer treatment (Kamal et al., 2011).
Selective Inhibition Properties
Research into the discovery of novel selective norepinephrine inhibitors identified compounds, including morpholino derivatives, that are potent and selective inhibitors of the norepinephrine transporter over both the serotonin and dopamine transporters. This selective inhibition suggests potential therapeutic applications for conditions influenced by norepinephrine levels, such as depression and ADHD (O'Neill et al., 2011).
Synthetic Chemistry Applications
The synthesis of optically active compounds such as 3-Morpholinecarboxylic Acid and Tetrahydro-2H-1,4-thiazine-3-carboxylic Acid demonstrates the utility of morpholine and thiadiazine derivatives as intermediates in producing optically active substances. These compounds have potential applications in the synthesis of pharmaceuticals and other biologically active molecules (Kogami & Okawa, 1987).
Mechanism of Action
Mode of action
Some compounds with similar structures have been found to inhibit tubulin polymerization , which is a crucial process in cell division.
Result of action
As mentioned earlier, compounds with similar structures have shown anticancer activity by inhibiting tubulin polymerization . This could potentially lead to the inhibition of cell division and growth in cancer cells.
Properties
IUPAC Name |
2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-18(21-10-12-26-13-11-21)14-22-20-19(15-6-2-1-3-7-15)16-8-4-5-9-17(16)27(22,24)25/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYUMAXNYVBKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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